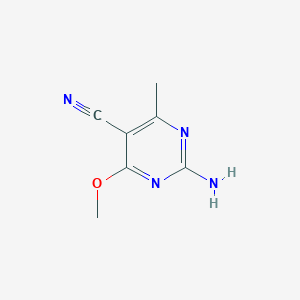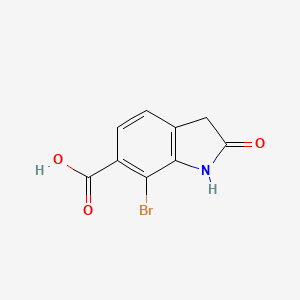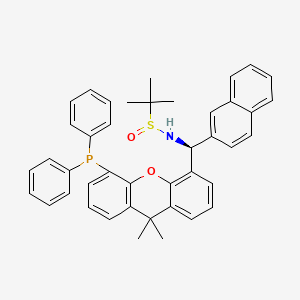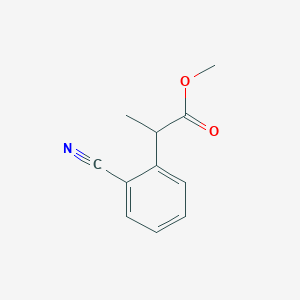
2-Amino-4-methoxy-6-methylpyrimidine-5-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-4-methoxy-6-methylpyrimidine-5-carbonitrile is a pyrimidine derivative with the molecular formula C7H8N4O. This compound is known for its role in various chemical reactions and its potential applications in scientific research. It is characterized by its unique structure, which includes an amino group, a methoxy group, a methyl group, and a carbonitrile group attached to the pyrimidine ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-methoxy-6-methylpyrimidine-5-carbonitrile typically involves the following steps:
Starting Materials: The synthesis begins with 2-Amino-4-methoxy-6-methylpyrimidine.
Reaction with Cyanogen Bromide: The starting material is reacted with cyanogen bromide in the presence of a base such as sodium hydroxide. This reaction introduces the carbonitrile group at the 5-position of the pyrimidine ring.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the final compound in high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-Amino-4-methoxy-6-methylpyrimidine-5-carbonitrile undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, to form corresponding oxidized products.
Reduction: The carbonitrile group can be reduced to form amine derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides and acyl chlorides, with reaction conditions typically involving a base such as sodium hydroxide or potassium carbonate.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are employed.
Major Products Formed
Nucleophilic Substitution: Various substituted pyrimidine derivatives.
Oxidation: Oxidized products such as aldehydes or carboxylic acids.
Reduction: Amine derivatives.
Applications De Recherche Scientifique
2-Amino-4-methoxy-6-methylpyrimidine-5-carbonitrile has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism of action of 2-Amino-4-methoxy-6-methylpyrimidine-5-carbonitrile involves its interaction with specific molecular targets. The compound can act as an electron donor, forming charge transfer complexes with electron acceptors. This interaction can influence various biochemical pathways, leading to its observed biological effects. The exact molecular targets and pathways involved are still under investigation, but it is believed to interact with enzymes and receptors in biological systems.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Amino-4-methoxy-6-methylpyrimidine: Lacks the carbonitrile group, making it less reactive in certain chemical reactions.
2-Amino-4,6-dimethylpyrimidine: Contains an additional methyl group, altering its chemical properties and reactivity.
2-Amino-4-methoxy-5-methylpyrimidine: The position of the methyl group is different, affecting its steric and electronic properties.
Uniqueness
2-Amino-4-methoxy-6-methylpyrimidine-5-carbonitrile is unique due to the presence of the carbonitrile group at the 5-position, which enhances its reactivity and potential for forming various derivatives. This structural feature distinguishes it from other similar compounds and contributes to its diverse applications in scientific research.
Propriétés
Formule moléculaire |
C7H8N4O |
|---|---|
Poids moléculaire |
164.16 g/mol |
Nom IUPAC |
2-amino-4-methoxy-6-methylpyrimidine-5-carbonitrile |
InChI |
InChI=1S/C7H8N4O/c1-4-5(3-8)6(12-2)11-7(9)10-4/h1-2H3,(H2,9,10,11) |
Clé InChI |
BTCQKWVQBIGXRL-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=NC(=N1)N)OC)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![6,8-Difluoro-1H-benzo[d][1,3]oxazin-2(4H)-one](/img/structure/B13650687.png)




![1-Chloro-4-iododibenzo[b,d]furan](/img/structure/B13650735.png)

![N-[(2-chloro-4-iodopyridin-3-yl)methylideneamino]-4-methylbenzenesulfonamide](/img/structure/B13650771.png)
